molecular formula C16H21FN4O3S B2865561 1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105211-35-5

1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2865561
CAS No.: 1105211-35-5
M. Wt: 368.43
InChI Key: ZYHFDXBNYAZWDW-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,4-triazolone core, a privileged scaffold known for its diverse biological activities and presence in compounds investigated for various therapeutic targets . The molecule is further functionalized with a 4-fluorobenzyl group and a 1-(methylsulfonyl)piperidin-4-yl moiety, structural features commonly employed to modulate properties like potency, selectivity, and metabolic stability . The specific incorporation of a sulfonamide group on the piperidine ring is a notable feature seen in the design of enzyme inhibitors targeting epigenetic regulators and other protein classes . While public biological data for this specific compound is not yet available, its sophisticated architecture suggests potential as a key intermediate or a target molecule in high-value research areas. Potential applications include serving as a chemical probe for target identification and validation, a lead compound in oncology or metabolic disease research, or a template for structure-activity relationship (SAR) studies to explore novel allosteric binding sites . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3S/c1-19-15(13-7-9-20(10-8-13)25(2,23)24)18-21(16(19)22)11-12-3-5-14(17)6-4-12/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHFDXBNYAZWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=C(C=C2)F)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazolone derivatives with piperidine and aryl substituents. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Substituents Pharmacological Notes Reference
Target Compound : 1-(4-Fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one 4-Fluorobenzyl; methylsulfonyl-piperidine Hypothesized enhanced metabolic stability due to sulfonamide group; potential CNS activity
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 2061679-29-4) 4-Bromophenyl acetyl; phenyl triazolone Bromine’s electronegativity may increase receptor binding but reduce solubility
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 1775357-55-5) 4-Fluorophenoxy acetyl; phenyl triazolone Phenoxy group may enhance solubility but reduce membrane permeability vs. fluorobenzyl
Methyl 5-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-biphenyl-3-carboxylate (Compound 40) Trifluoroacetyl-piperidine; methoxy-biphenyl P2Y14 receptor antagonist; trifluoroacetyl group improves binding affinity but may increase toxicity
3-[1-[2-(4-Chlorophenyl)sulfonyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one (CAS: 478042-33-0) 4-Chlorophenyl sulfonyl; phenyl triazolone Sulfonyl group analogous to target compound; chlorine may enhance halogen bonding in hydrophobic pockets

Key Observations

Substituent Effects on Binding Affinity: The methylsulfonyl group in the target compound is structurally analogous to the 4-chlorophenyl sulfonyl group in CAS 478042-33-0. In contrast, trifluoroacetyl (Compound 40, ) and bromophenyl acetyl (CAS 2061679-29-4, ) substituents introduce steric bulk and electronegativity, which may enhance affinity but compromise solubility or metabolic stability.

Aromatic Substitutents: The 4-fluorobenzyl group in the target compound offers a balance between lipophilicity and polarity, favoring membrane permeability compared to the 4-fluorophenoxy group in CAS 1775357-55-5, which may increase solubility but reduce passive diffusion . Methoxy groups (e.g., Compound 40, ) improve water solubility but can reduce potency due to decreased hydrophobic interactions.

Piperidine Modifications :

  • Methylsulfonyl vs. acetyl or trifluoroacetyl substituents on the piperidine ring influence electron-withdrawing effects and metabolic pathways. Sulfonamide groups are generally more resistant to enzymatic degradation than esters or amides .

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